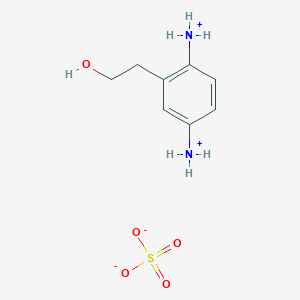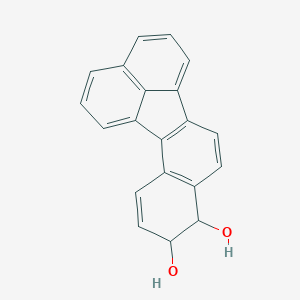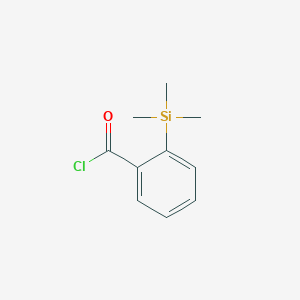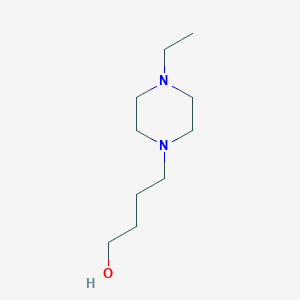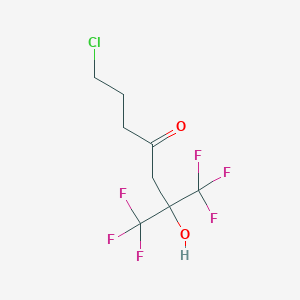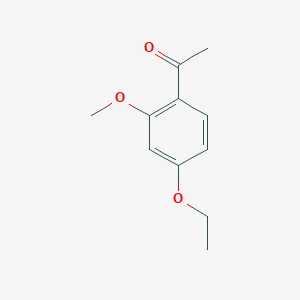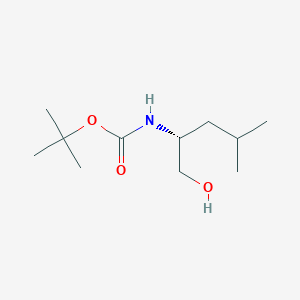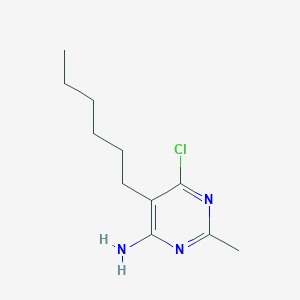
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a pyrimidine ring and an amino group. This compound has been found to have a wide range of applications in the field of biochemistry and pharmacology. We will also list several future directions for research on this compound.
Wirkmechanismus
The mechanism of action of Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is not fully understood. However, it has been found to inhibit the activity of several enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to cell death. This compound has also been found to interfere with the replication of viruses and bacteria, making it a potential candidate for the development of new antiviral and antibacterial drugs.
Biochemische Und Physiologische Effekte
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of tumors in animal models. This compound has been shown to have low toxicity in humans, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in humans, making it safe for use in animal models and clinical trials. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl-. One area of research is the development of new antiviral and antibacterial drugs based on this compound. Another area of research is the development of new cancer treatments that target the enzymes inhibited by this compound. Additionally, this compound has potential applications in the field of nanotechnology, as it can be used as a building block for the synthesis of nanoparticles and other nanostructures. Finally, more research is needed to fully understand the mechanism of action of Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- and its potential applications in scientific research and medicine.
Conclusion:
In conclusion, Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a heterocyclic organic compound that has a wide range of applications in scientific research. It is a stable compound that can be easily synthesized in large quantities and has low toxicity in humans. This compound has been found to have antiviral, antitumor, and antibacterial activities, and has potential applications in the development of new drugs and diagnostic agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.
Synthesemethoden
The synthesis of Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- involves several steps. The starting material is 4,6-dichloropyrimidine, which is reacted with hexylamine to form 4-amino-6-chloro-5-hexylpyrimidine. This compound is then reacted with methyl iodide to form the final product, Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl-. The synthesis of this compound has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has been found to have a wide range of applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as nucleosides and nucleotides. It has also been used as a building block for the synthesis of DNA and RNA analogs. This compound has been found to have antiviral, antitumor, and antibacterial activities. It has also been studied for its potential use as a diagnostic agent for cancer and other diseases.
Eigenschaften
CAS-Nummer |
102207-69-2 |
|---|---|
Produktname |
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- |
Molekularformel |
C11H18ClN3 |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
6-chloro-5-hexyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-9-10(12)14-8(2)15-11(9)13/h3-7H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
DUZHGJDTZVOGAW-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
Kanonische SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
Andere CAS-Nummern |
102207-69-2 |
Synonyme |
6-chloro-5-hexyl-2-methyl-pyrimidin-4-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



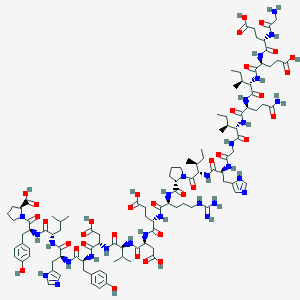
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
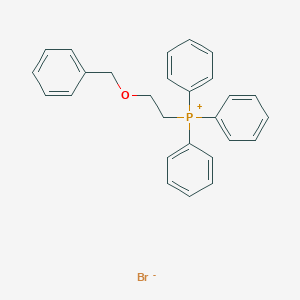
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
